molecular formula C19H25N5O B11312566 N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)propionamide

N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)propionamide

Cat. No.: B11312566
M. Wt: 339.4 g/mol
InChI Key: OWTHANJGAUROEI-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an amide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-diketone and a guanidine derivative.

    Coupling Reaction: The piperidine and pyrimidine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A selective tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its specific structural features, such as the combination of piperidine and pyrimidine rings, which confer distinct biological activities and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]propanamide

InChI

InChI=1S/C19H25N5O/c1-3-18(25)22-16-9-7-15(8-10-16)21-17-13-14(2)20-19(23-17)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25)(H,20,21,23)

InChI Key

OWTHANJGAUROEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCCCC3

Origin of Product

United States

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